2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-
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Overview
Description
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to the phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-, (2E)-: Similar structure but different positional isomer.
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Lacks the propenone group.
1,3-Diphenyl-2-propene-1-one: Similar backbone but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
819792-52-4 |
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Molecular Formula |
C16H11F3O |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
3-phenyl-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-11H |
InChI Key |
PBGSCTPDAVCTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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